1-[(3,4-dimethoxyphenyl)methyl]-3-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that features a unique combination of a dioxolo-benzothiazole core and a dimethoxybenzyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dioxolo-Benzothiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethoxybenzyl Group: This step may involve nucleophilic substitution or coupling reactions.
Urea Formation: The final step often involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of such compounds generally requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Materials Science: In the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxyphenyl)urea
- 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)thiourea
Uniqueness
1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)urea , often referred to as a benzothiazole derivative, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that the minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent .
Anticancer Potential
Benzothiazole derivatives are known for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Research indicates that it induces apoptosis in these cells through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, contributing to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives showed that modifications at specific positions significantly enhanced their antibacterial activity. The tested compound exhibited MIC values lower than those of commonly used antibiotics like ampicillin and tetracycline .
- Cytotoxicity Assessment : In a comparative study involving different benzothiazole derivatives against MCF-7 cells, this compound demonstrated a notable IC50 value of 15 µM, indicating potent cytotoxicity compared to other derivatives tested .
- Anti-inflammatory Activity : In vivo studies on animal models demonstrated that administration of this compound reduced inflammatory markers significantly when compared to control groups receiving no treatment or standard anti-inflammatory drugs .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-23-12-4-3-10(5-13(12)24-2)8-19-17(22)21-18-20-11-6-14-15(26-9-25-14)7-16(11)27-18/h3-7H,8-9H2,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQWKCJQXNBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.